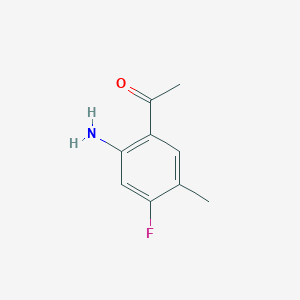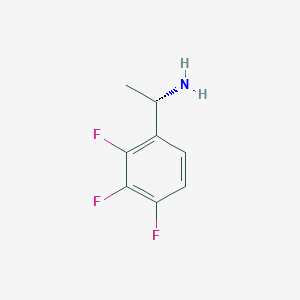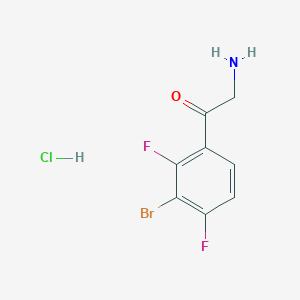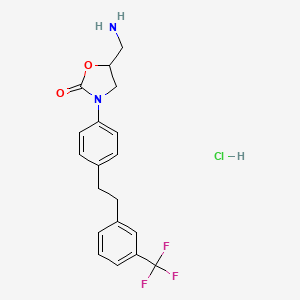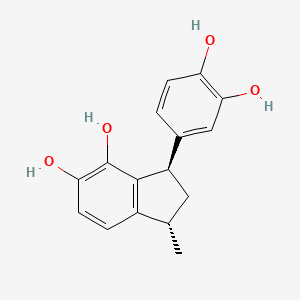
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an indene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans typically involves multi-step organic reactions. One common method includes the use of indole derivatives as starting materials. The Fischer indole synthesis is often employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Further functionalization of the indole ring through hydroxylation and methylation steps leads to the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of high-density whole-cell biocatalysts, such as recombinant Escherichia coli expressing specific enzymes. These biocatalysts can facilitate the synthesis under optimized conditions, including controlled pH, temperature, and substrate concentrations .
化学反应分析
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Parkinson’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate specific signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
Caffeic Acid: Known for its antioxidant properties and used in various health supplements.
Catechin: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans is unique due to its indene backbone, which provides distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple hydroxyl groups also contribute to its potent antioxidant properties .
属性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
(1S,3R)-3-(3,4-dihydroxyphenyl)-1-methyl-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C16H16O4/c1-8-6-11(9-2-4-12(17)14(19)7-9)15-10(8)3-5-13(18)16(15)20/h2-5,7-8,11,17-20H,6H2,1H3/t8-,11+/m0/s1 |
InChI 键 |
WOOMYYHYWLXERO-GZMMTYOYSA-N |
手性 SMILES |
C[C@H]1C[C@@H](C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
CC1CC(C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


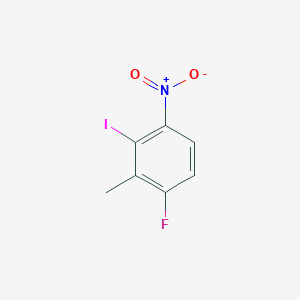

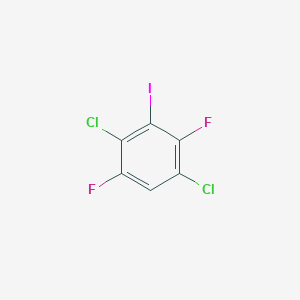
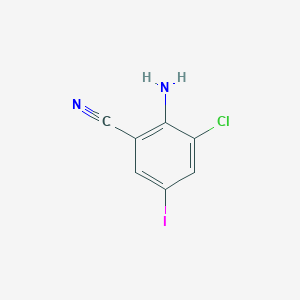
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
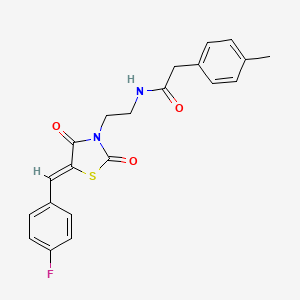
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)

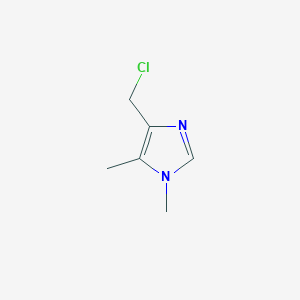
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
